3-(2-Methylphenyl)butan-2-ol
CAS No.:
Cat. No.: VC16776348
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O |
|---|---|
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | 3-(2-methylphenyl)butan-2-ol |
| Standard InChI | InChI=1S/C11H16O/c1-8-6-4-5-7-11(8)9(2)10(3)12/h4-7,9-10,12H,1-3H3 |
| Standard InChI Key | ZGNLCRHWTNJLNU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(C)C(C)O |
Introduction
3-(2-Methylphenyl)butan-2-ol is a chemical compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is also known by synonyms such as 3-(O-tolyl)butan-2-ol and has a CAS number of 1502868-67-8 . This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential reactivity.
Synthesis Methods
The synthesis of 3-(2-Methylphenyl)butan-2-ol typically involves the reaction of a suitable precursor, such as a Grignard reagent derived from 2-methylphenyl bromide, with a butan-2-one derivative. This process involves nucleophilic addition followed by reduction steps.
Applications
-
Pharmaceutical Intermediates: This compound can serve as an intermediate in the synthesis of pharmaceuticals due to its structural similarity to certain bioactive molecules.
-
Organic Synthesis: Used as a building block in organic synthesis due to its reactive alcohol group and the presence of an aromatic ring.
Suppliers and Availability
3-(2-Methylphenyl)butan-2-ol is available from several chemical suppliers, including Shanghai Macklin Biochemical Co., Ltd, and other vendors listed on platforms like Chemsrc and ChemBK . The purity of commercially available samples is typically around 95% .
Research Findings
Research on 3-(2-Methylphenyl)butan-2-ol is limited, but it is generally studied within the context of organic chemistry and pharmaceutical synthesis. Its properties make it a useful compound for exploring reactivity and developing new synthetic methodologies.
Table 2: Suppliers of 3-(2-Methylphenyl)butan-2-ol
| Supplier Name | CAS Number | Purity |
|---|---|---|
| Shanghai Macklin Biochemical Co., Ltd | 1502868-67-8 | Not specified |
| Chemsrc | 1502868-67-8 | Not specified |
| JK Chemical | 1502868-67-8 | 95% |
Note: The references cited are based on the available search results and may not cover all potential sources of information on this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume